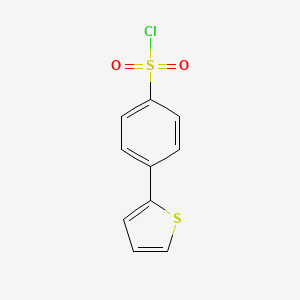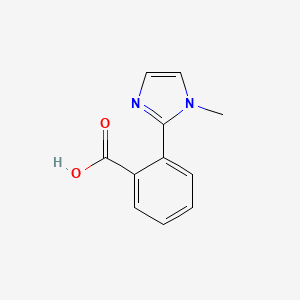
3-氯-4-癸氧基苯甲酸
描述
科学研究应用
1. 二元混合物中的扭曲晶界相
由Dhar、Pandey和Agrawal(2003)进行的研究探讨了涉及类似于3-氯-4-癸氧基苯甲酸的化合物的二元混合物的热力学、光学纹理和介电研究。他们发现这些混合物可以诱导各种类型的扭曲晶界(TGB)亚介相,从而在较高浓度下形成一种液晶A相。这表明在液晶和相关材料的研究中可能存在潜在应用(R. Dhar, M. Pandey, & V. K. Agrawal, 2003)。
2. 合成和除草活性
Liu Chang-chun(2006)对从3-氯-4-氟苯甲酸合成的化合物进行了研究,显示出有希望的除草活性。这表明3-氯-4-癸氧基苯甲酸衍生物在控制不受欢迎的植物生长方面具有潜在的农业应用(Liu Chang-chun, 2006)。
3. 环境修复
Chu和Wang(2016)探讨了γ辐照诱导的生物处理废水中3-氯-4-羟基苯甲酸的降解。这项研究突显了这类化合物在环境修复中的潜力,特别是在水处理和污染控制方面(Libing Chu & Jianlong Wang, 2016)。
4. 制药应用
Girard等人(1996)从3-氯-4-羟基苯甲酸合成了特定的异构体,用于潜在的药物应用。这表明3-氯-4-癸氧基苯甲酸衍生物在药物开发中的应用,特别是在创造具有特定药用性能的化合物方面(A. Girard, C. Greck, D. Ferroud, & J. Genêt, 1996)。
属性
IUPAC Name |
3-chloro-4-decoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYQPEVAYHZBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601159 | |
| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106316-08-9 | |
| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)


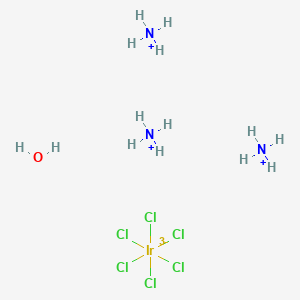
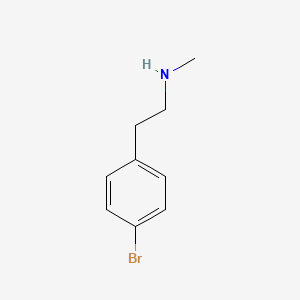
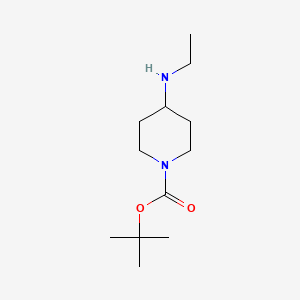
![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)
